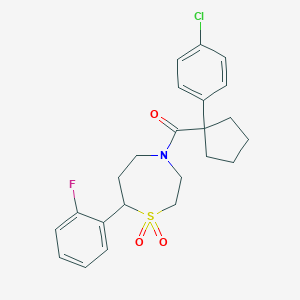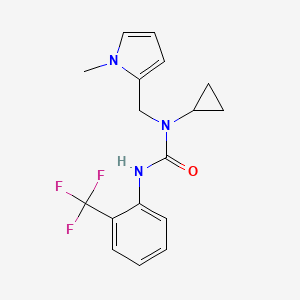
1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H18F3N3O and its molecular weight is 337.346. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytokinin Activity and Plant Growth Regulation
Research has synthesized various N-phenyl-N′-(pyridyl)urea derivatives, including compounds similar to the specified chemical, to test their cytokinin activity, which is essential for promoting cell division and plant growth. Among these derivatives, specific compounds have shown high cytokinin activity, comparable to known cytokinins like N6-benzyladenine, highlighting their potential in enhancing plant growth and development (Takahashi et al., 1978).
Anion Binding and Selectivity
Studies on acyclic molecules containing amides, ureas, and pyrrole groups have demonstrated their effectiveness as anion-binding agents. This research suggests the potential of the specified chemical in molecular recognition and anion binding, which is crucial for developing selective sensors and separation processes (Gale, 2006).
Anticancer Activity
Research into 1-aryl-3-(2-chloroethyl) ureas, which share a functional similarity with the specified compound, has explored their synthesis and in vitro assay as potential anticancer agents. Some derivatives have shown to be at least as cytotoxic as known chemotherapy agents, indicating the potential of such compounds in cancer treatment (Gaudreault et al., 1988).
Molecular Recognition and Hydrogen Bonding
The structure and molecular recognition capabilities of urea derivatives, including the ability to form stable hydrogen bonds and complex with specific molecules, are crucial for designing more efficient molecular receptors. This understanding aids in developing new materials and pharmaceuticals with tailored binding properties (Chien et al., 2004).
Topoisomerase II Inhibition
Compounds structurally related to 1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea have been studied for their inhibitory activity against mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division. This suggests potential applications in developing novel anticancer drugs (Wentland et al., 1993).
properties
IUPAC Name |
1-cyclopropyl-1-[(1-methylpyrrol-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-22-10-4-5-13(22)11-23(12-8-9-12)16(24)21-15-7-3-2-6-14(15)17(18,19)20/h2-7,10,12H,8-9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVESKSQWEREZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

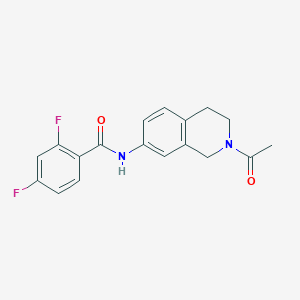
![2-(Methylthio)benzo[d]thiazole methyl sulfate](/img/structure/B2733579.png)
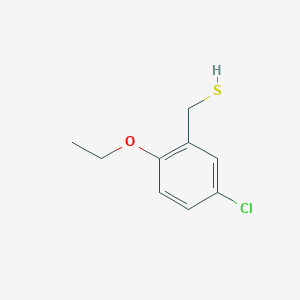

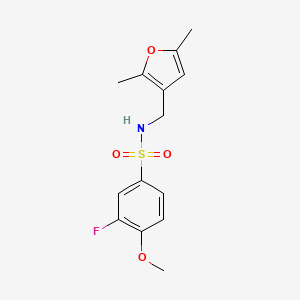
![2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2733587.png)
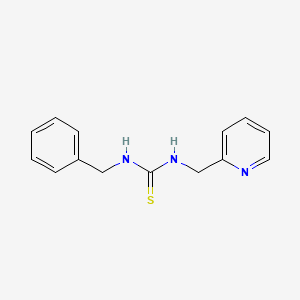
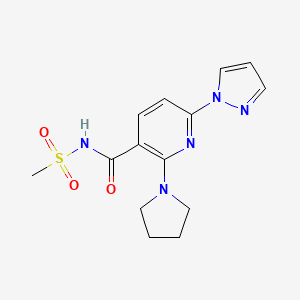
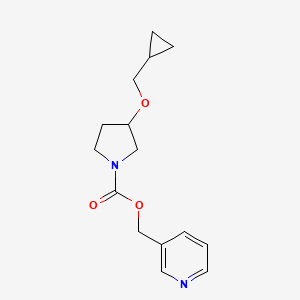
![3-(N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid](/img/structure/B2733595.png)
![2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinylamine](/img/structure/B2733597.png)
![5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2733598.png)
